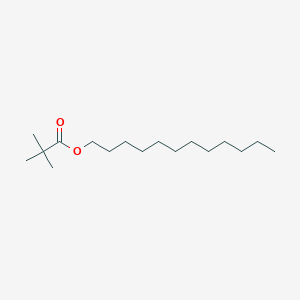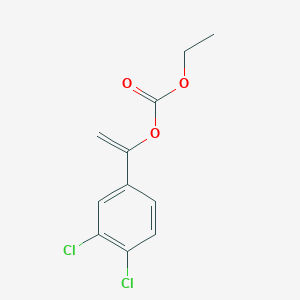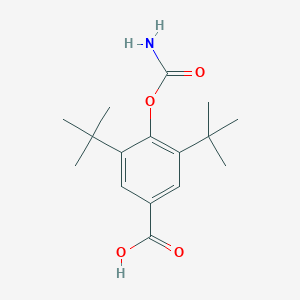![molecular formula C19H26N2O5S B14266557 2-{4-[(Octane-1-sulfonyl)amino]phenyl}-2-oxoethyl cyanoacetate CAS No. 185515-79-1](/img/structure/B14266557.png)
2-{4-[(Octane-1-sulfonyl)amino]phenyl}-2-oxoethyl cyanoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(Octane-1-sulfonyl)amino]phenyl}-2-oxoethyl cyanoacetate is an organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Octane-1-sulfonyl)amino]phenyl}-2-oxoethyl cyanoacetate typically involves multiple steps. One common route starts with the sulfonylation of aniline derivatives, followed by the introduction of the cyanoacetate group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and conditions. The use of automated systems can help in maintaining consistent quality and scaling up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-{4-[(Octane-1-sulfonyl)amino]phenyl}-2-oxoethyl cyanoacetate can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
2-{4-[(Octane-1-sulfonyl)amino]phenyl}-2-oxoethyl cyanoacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-{4-[(Octane-1-sulfonyl)amino]phenyl}-2-oxoethyl cyanoacetate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The cyanoacetate group may participate in Michael addition reactions, contributing to the compound’s reactivity and potential biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl cyanoacetate: Similar structure but lacks the sulfonyl group.
Octane-1-sulfonyl chloride: Contains the sulfonyl group but lacks the cyanoacetate moiety.
Uniqueness
2-{4-[(Octane-1-sulfonyl)amino]phenyl}-2-oxoethyl cyanoacetate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
185515-79-1 |
|---|---|
Formule moléculaire |
C19H26N2O5S |
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
[2-[4-(octylsulfonylamino)phenyl]-2-oxoethyl] 2-cyanoacetate |
InChI |
InChI=1S/C19H26N2O5S/c1-2-3-4-5-6-7-14-27(24,25)21-17-10-8-16(9-11-17)18(22)15-26-19(23)12-13-20/h8-11,21H,2-7,12,14-15H2,1H3 |
Clé InChI |
HLDMWEQNTIVXOJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCS(=O)(=O)NC1=CC=C(C=C1)C(=O)COC(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-([2,2'-Bipyridin]-4-yl)phenol](/img/structure/B14266480.png)
![N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B14266495.png)
![1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14266496.png)

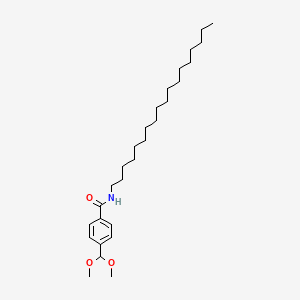
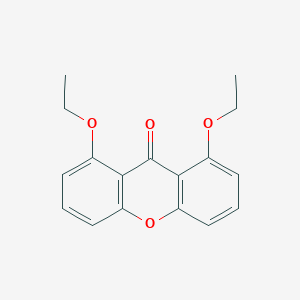
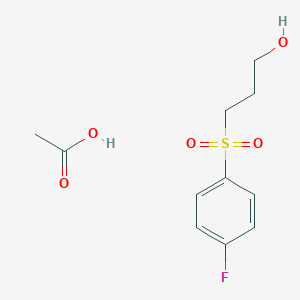
![N-[(2-Ethylhexyl)oxy]propan-1-amine](/img/structure/B14266519.png)
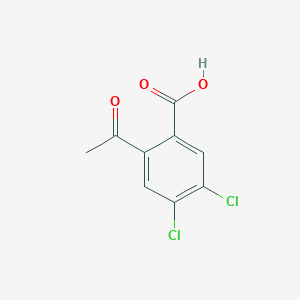

![N,N,N-Trimethyl-2-[4-(octyloxy)phenoxy]ethan-1-aminium iodide](/img/structure/B14266541.png)
